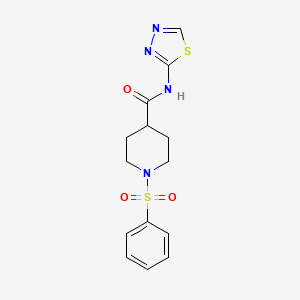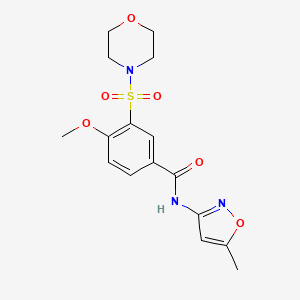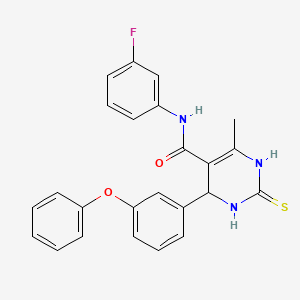![molecular formula C18H18FN7 B5222158 1-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5222158.png)
1-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-4-(2-pyrimidinyl)-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-4-(2-pyrimidinyl)-1,4-diazepane, also known as FLTDP, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound is a diazepane-based derivative that has been shown to possess a unique mechanism of action and pharmacological properties.
作用机制
The mechanism of action of 1-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-4-(2-pyrimidinyl)-1,4-diazepane involves the inhibition of various enzymes and receptors in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. 1-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-4-(2-pyrimidinyl)-1,4-diazepane has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is responsible for the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is important for memory and cognitive function.
Biochemical and Physiological Effects:
1-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-4-(2-pyrimidinyl)-1,4-diazepane has been shown to possess several biochemical and physiological effects. The compound has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties. 1-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-4-(2-pyrimidinyl)-1,4-diazepane has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Furthermore, 1-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-4-(2-pyrimidinyl)-1,4-diazepane has been shown to improve glucose metabolism and reduce insulin resistance in animal models of diabetes.
实验室实验的优点和局限性
1-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-4-(2-pyrimidinyl)-1,4-diazepane has several advantages for lab experiments. The compound is easy to synthesize and purify, making it readily available for research purposes. 1-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-4-(2-pyrimidinyl)-1,4-diazepane has also been shown to possess a unique mechanism of action and pharmacological properties, making it a valuable tool for studying various biological processes. However, there are also limitations to using 1-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-4-(2-pyrimidinyl)-1,4-diazepane in lab experiments. The compound has not been extensively studied in humans, and its safety and efficacy in humans are not yet known. Furthermore, 1-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-4-(2-pyrimidinyl)-1,4-diazepane has not been approved for clinical use, and its potential side effects are not well understood.
未来方向
There are several future directions for research on 1-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-4-(2-pyrimidinyl)-1,4-diazepane. One area of research is the development of novel 1-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-4-(2-pyrimidinyl)-1,4-diazepane derivatives with improved pharmacological properties. Another area of research is the study of 1-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-4-(2-pyrimidinyl)-1,4-diazepane in human clinical trials to determine its safety and efficacy. Furthermore, 1-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-4-(2-pyrimidinyl)-1,4-diazepane could be studied for its potential applications in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. Overall, 1-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-4-(2-pyrimidinyl)-1,4-diazepane has significant potential for scientific research and could lead to the development of novel therapies for various diseases.
合成方法
The synthesis of 1-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-4-(2-pyrimidinyl)-1,4-diazepane involves a multi-step procedure that includes the reaction of 2-fluorobenzaldehyde with hydrazine hydrate to form 2-fluorobenzohydrazide. The resulting compound is then reacted with 2-amino-4,6-dichloropyrimidine to form the intermediate product, which is then reacted with 1,2,4-triazine-3-carboxylic acid to form 1-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-4-(2-pyrimidinyl)-1,4-diazepane. The final product is then purified using column chromatography to obtain pure 1-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-4-(2-pyrimidinyl)-1,4-diazepane.
科学研究应用
1-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-4-(2-pyrimidinyl)-1,4-diazepane has been extensively studied for its potential applications in scientific research. The compound has been shown to possess anti-tumor activity and has been studied as a potential chemotherapeutic agent. 1-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-4-(2-pyrimidinyl)-1,4-diazepane has also been studied for its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Furthermore, 1-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-4-(2-pyrimidinyl)-1,4-diazepane has been studied for its potential applications in the treatment of cardiovascular diseases and diabetes.
属性
IUPAC Name |
1-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-4-pyrimidin-2-yl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN7/c19-15-6-2-1-5-14(15)16-13-22-24-18(23-16)26-10-4-9-25(11-12-26)17-20-7-3-8-21-17/h1-3,5-8,13H,4,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRBZOMTXFRPSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=NC(=CN=N2)C3=CC=CC=C3F)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]propanoate](/img/structure/B5222083.png)
![methyl 2-{[4-(acetylamino)benzoyl]amino}benzoate](/img/structure/B5222085.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-pyridinamine](/img/structure/B5222090.png)

![4-phenyl-1-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolyl)carbonyl]piperidine](/img/structure/B5222111.png)
![2-(3-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B5222113.png)
![N-cycloheptyl-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5222119.png)




![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-methylbenzoyl)-3-piperidinyl]piperazine](/img/structure/B5222149.png)

![3-[1-(2,4-dimethoxy-3-methylbenzyl)-2-piperidinyl]pyridine](/img/structure/B5222162.png)